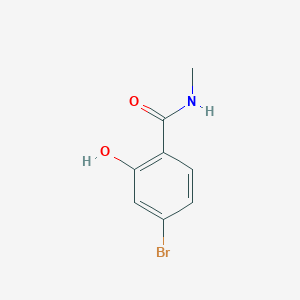

4-Bromo-2-hydroxy-N-methylbenzamide

Description

Overview of Benzamide (B126) Core Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzamide core, characterized by a benzene (B151609) ring attached to an amide functional group, is a fundamental structural motif in medicinal chemistry. walshmedicalmedia.comwikipedia.org This scaffold is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.com The versatility of the benzamide structure allows for systematic modifications of its substituents, enabling the fine-tuning of its physicochemical and biological properties. walshmedicalmedia.comresearchgate.net In organic synthesis, benzamides are valuable intermediates, facilitating the construction of more complex molecular architectures through various chemical transformations. chemicalbook.commdpi.com Their utility is further highlighted by their role in the development of ligands for various receptors, such as dopamine (B1211576) and 5-HT receptors, and as inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1). researchgate.netnih.gov

Significance of Halogenated and Hydroxylated Benzamide Architectures in Contemporary Chemical Biology

The incorporation of halogen atoms and hydroxyl groups into the benzamide scaffold has proven to be a particularly effective strategy in the design of novel bioactive compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity. acs.orgdcu.ie For example, fluorinated benzamide derivatives have demonstrated increased binding affinity to certain biological targets. acs.org Brominated benzamides have also been investigated for their potential pharmacological activities. walshmedicalmedia.com

Hydroxylated benzamides, particularly those with a hydroxyl group ortho to the amide (salicylamides), are of significant interest due to their diverse biological activities, including antiviral and antiparasitic properties. nih.govrsc.orgnih.gov The hydroxyl group can participate in intramolecular hydrogen bonding, which can influence the conformation and, consequently, the biological activity of the molecule. acs.org The combination of halogen and hydroxyl substituents on the benzamide framework can lead to compounds with unique and potent biological profiles. researchgate.netnih.gov Research into these dual-substituted benzamides continues to be an active area of investigation in chemical biology, with studies exploring their potential as antioxidant agents and for other therapeutic applications. acs.org

Contextualization of 4-Bromo-2-hydroxy-N-methylbenzamide within Salicylamide (B354443) and N-Methylbenzamide Research

This compound belongs to the salicylamide class of compounds, which are characterized by a 2-hydroxybenzamide structure. sarchemlabs.com Salicylamides have been the subject of extensive research due to their wide range of biological activities, including acting as antagonists of the aryl hydrocarbon receptor and inhibiting viral replication. nih.govnih.gov The parent compound, salicylamide, has historical use as an analgesic and is now often employed as a reference compound in research. sarchemlabs.com

Furthermore, the presence of the N-methyl group places this compound within the N-methylbenzamide family. ontosight.ai N-methylbenzamides are studied for their potential biological activities and their utility as intermediates in organic synthesis. chemicalbook.comontosight.ai The N-methylation of the amide can alter the compound's properties, such as its hydrogen bonding capacity and solubility. Therefore, this compound represents a convergence of these two important classes of benzamides, combining the structural features of both salicylamides and N-methylbenzamides.

Research Avenues for Exploration Pertaining to this compound

Given the rich chemical and biological context of its parent structures, this compound presents several avenues for future research. Investigations could focus on its potential biological activities, drawing inspiration from the known properties of salicylamides and other halogenated benzamides. For instance, its potential as an antiviral, anticancer, or antiparasitic agent could be explored. walshmedicalmedia.comnih.govnih.gov

Synthetic methodologies for creating derivatives of this compound could also be a fruitful area of research. The synthesis of related compounds, such as 4-bromo-2-hydroxybenzaldehyde (B134324) and 4-bromo-N-hydroxybenzamide, has been documented, providing a potential starting point for the development of novel synthetic routes. chemicalbook.comgoogle.comsigmaaldrich.com Furthermore, detailed structural and spectroscopic studies, including X-ray crystallography and NMR, would provide valuable insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its chemical behavior and potential biological function. dcu.ie

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-8(12)6-3-2-5(9)4-7(6)11/h2-4,11H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJYYPNWIDIDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Hydroxy N Methylbenzamide and Analogous Structures

Strategies for Carbon-Halogen Bond Formation in Benzamide (B126) Synthesis

The introduction of a bromine atom onto the benzamide core is a critical step in the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity of the bromination is a key consideration.

Regioselective Bromination Approaches

Regioselective bromination aims to control the position of bromine substitution on the aromatic ring. The directing effects of existing substituents on the benzamide ring play a crucial role in determining the outcome of the reaction. For instance, hydroxyl and amide groups are ortho-, para-directing activators, which can influence the position of the incoming electrophile.

Common brominating agents used in these reactions include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of reagent and reaction conditions can significantly impact the regioselectivity. For example, NBS is often considered a milder and more selective brominating agent compared to Br₂. researchgate.net The use of catalysts and specific solvent systems can further enhance the selectivity of the bromination process. nih.gov

In the context of synthesizing this compound, the hydroxyl group at position 2 and the N-methylamide group at position 1 would direct the incoming bromine to the para position (position 4) relative to the hydroxyl group. This inherent directing effect simplifies the regioselective synthesis. Research has shown that N-bromosuccinimide in acetonitrile (B52724) is an effective system for the regioselective bromination of aromatic compounds. nih.gov Furthermore, palladium catalysis has been employed for the regioselective C-H bromination of N-methyl-benzanilides, demonstrating the potential for precise control over the bromination site. nih.gov

Incorporation of Bromine through Pre-functionalized Synthons

An alternative to direct bromination of the benzamide ring is to start with a synthon that already contains the bromine atom in the desired position. This approach offers the advantage of avoiding potential side reactions and regioselectivity issues associated with direct bromination.

For the synthesis of this compound, a suitable starting material would be 4-bromosalicylic acid or a derivative thereof. This pre-functionalized synthon already possesses the bromine and hydroxyl groups in the correct positions. The subsequent steps would then focus on the formation of the N-methylamide moiety. This strategy is often preferred for its efficiency and control over the final product's structure. For instance, 4-bromo-2-fluorobenzoic acid has been used as a precursor to synthesize 4-bromo-2-fluoro-N-methylbenzamide, highlighting the utility of pre-brominated starting materials. chemicalbook.comnih.gov

Approaches for Hydroxyl Group Introduction

The presence of the hydroxyl group is another key feature of this compound. Its introduction can be achieved either by direct hydroxylation of a pre-formed benzamide ring or, more commonly, by utilizing a starting material that already contains the hydroxyl group.

Hydroxylation Strategies on Benzamide Rings

Direct hydroxylation of an aromatic ring is generally a challenging transformation due to the high activation energy required and the potential for overoxidation. However, specific methods have been developed for this purpose. These can include electrophilic hydroxylation using strong oxidizing agents or transition-metal-catalyzed C-H hydroxylation. The regioselectivity of such reactions is a significant consideration and often requires specific directing groups on the substrate. While theoretically possible, this approach is less common for the synthesis of this compound compared to using pre-hydroxylated starting materials.

Synthesis via Salicylic (B10762653) Acid Derivatives

A more practical and widely used approach for introducing the hydroxyl group is to start with a salicylic acid derivative. nih.gov Salicylic acid and its analogs provide a readily available and cost-effective source of the 2-hydroxybenzoyl moiety. For the synthesis of this compound, 4-bromosalicylic acid is the ideal starting material. The synthesis of various salicylic acid derivatives for different applications is a well-established field in medicinal chemistry. nih.govresearchgate.net This method ensures that the hydroxyl group is correctly positioned at the 2-position of the benzene (B151609) ring from the outset of the synthesis. The synthesis of 4-bromo-2-hydroxybenzaldehyde (B134324) from m-bromophenol also provides a relevant precursor for obtaining the desired 4-bromo-2-hydroxybenzoyl structure. google.com

Formation of the N-Methylamide Moiety

The final key structural element is the N-methylamide group. The formation of this amide bond is typically achieved by coupling a carboxylic acid or its activated derivative with methylamine (B109427).

Starting from 4-bromosalicylic acid, the carboxylic acid can be activated to facilitate the reaction with methylamine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, or coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or diisopropylcarbodiimide (DIC). chemicalbook.comchemicalbook.com The activated carboxylic acid derivative is then reacted with methylamine to form the desired N-methylamide bond.

The reaction conditions for the amidation step are generally mild. For example, the reaction of 4-bromo-2-fluorobenzoic acid with methylamine hydrochloride in the presence of BOP and diisopropylethylamine in dichloromethane (B109758) at room temperature has been reported to give the corresponding N-methylbenzamide in quantitative yield. chemicalbook.com The metabolic conversion of N-methylbenzamides can sometimes lead to the formation of N-hydroxymethyl compounds, which is a consideration in biological contexts. nih.gov The synthesis of N-methylamides is a fundamental transformation in organic chemistry with various reported methods. researchgate.net

Table of Synthetic Approaches

| Feature to Introduce | Method | Key Reagents/Starting Materials | Reference(s) |

| Bromine | Regioselective Bromination | N-Bromosuccinimide (NBS), Br₂ | researchgate.netnih.gov |

| Pre-functionalized Synthon | 4-Bromosalicylic acid, 4-Bromo-2-fluorobenzoic acid | chemicalbook.comnih.gov | |

| Hydroxyl Group | Synthesis via Salicylic Acid Derivatives | 4-Bromosalicylic acid, m-Bromophenol | nih.govgoogle.com |

| N-Methylamide | Amide Coupling | 4-Bromosalicylic acid, Methylamine, Coupling reagents (BOP, DIC) | chemicalbook.comchemicalbook.com |

Amidation Reactions involving Methylamine

The most direct and common method for synthesizing N-methylamides is the reaction of a carboxylic acid or its activated derivative with methylamine. In the context of this compound, this typically involves the reaction of 4-bromo-2-hydroxybenzoic acid or its corresponding acyl chloride with methylamine.

A general approach involves dissolving 4-bromo-2-fluorobenzoic acid and methylamine hydrochloride in a solvent like dichloromethane. chemicalbook.com A coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base, like N,N-diisopropylethylamine (DIPEA), are added to facilitate the reaction. chemicalbook.com The mixture is typically stirred at room temperature for a couple of hours. chemicalbook.com After the reaction is complete, the mixture is hydrolyzed and extracted. chemicalbook.com The organic layers are then combined, washed, dried, and concentrated to yield the methylamide product. chemicalbook.com

Similarly, the amidation of benzoic acids can be achieved by reacting them with an amine in the presence of a coupling agent. nih.gov This method is widely used for the formation of the amide bond. nih.gov

For instance, the synthesis of benzamide itself can be achieved by reacting benzoyl chloride with a mixture of concentrated ammonia (B1221849) and water. chemicalbook.com The vigorous reaction generates heat, and after a short period, the benzamide product precipitates and can be collected by filtration. chemicalbook.com

N-Methylation of Primary Amides

An alternative route to N-methylbenzamides is the N-methylation of a primary amide. This method is of significant interest in organic chemistry. semanticscholar.org The conventional method for N-methylation involves treating an amine with a methyl halide in the presence of a base. semanticscholar.org However, controlling the reaction to achieve selective mono-methylation can be challenging, as over-methylation to the N,N-dimethylated product can occur. semanticscholar.org

Advanced Catalytic Protocols for N-Methylbenzamide Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic protocols to improve the efficiency and selectivity of N-methylbenzamide synthesis. These methods often employ transition metal catalysts to facilitate the coupling of aryl halides or other precursors with a methylamine source.

One such protocol involves the use of a nickel catalyst, such as Ni(OAc)₂·4H₂O, in combination with a phosphite (B83602) ligand. chemicalbook.com This catalytic system can effectively couple aryl bromides with N-methylformamide to produce N-methylbenzamides. chemicalbook.com The reaction is typically carried out at an elevated temperature in the presence of a base like sodium methoxide. chemicalbook.com

Another advanced method utilizes a ruthenium catalyst, specifically [(p-Cymene)Ru(2,2′-bpyO)(H₂O)], for the selective N-alkylation of aminobenzenesulfonamides with alcohols. figshare.com This metal-ligand bifunctional catalyst has proven efficient for this transformation. figshare.com

The use of catalysts not only enhances reaction rates and yields but also plays a role in the development of more sustainable and environmentally friendly synthetic processes. chemicalbook.com

Multi-step Synthetic Sequences

The synthesis of complex benzamide derivatives often requires multi-step sequences that can be designed in either a convergent or divergent manner. These strategies allow for the construction of a diverse range of molecules from common intermediates.

Convergent and Divergent Synthetic Pathways for Complex Benzamide Derivatives

A convergent synthesis involves the independent synthesis of different fragments of the final molecule, which are then combined in the later stages of the reaction sequence. researchgate.net This approach can be more efficient for the synthesis of complex molecules as it allows for the parallel construction of different parts of the molecule.

In contrast, a divergent synthesis starts from a central core molecule that is successively elaborated with different building blocks to create a library of related compounds. wikipedia.org This strategy is particularly useful for generating molecular diversity and for structure-activity relationship (SAR) studies. wikipedia.orgnih.gov For example, a starting molecule with multiple functional groups can be reacted with a variety of reagents to produce a range of unique molecular skeletons in a single generation. wikipedia.org

The synthesis of isoquinolone derivatives, which are structurally related to benzamides, can be achieved through various methods, including transition-metal-catalyzed C–H bond activation and annulation of benzamides. acs.org These reactions can sometimes lead to different products, such as isoquinolones and isocoumarins, depending on the reaction conditions and the catalyst used. acs.org

Optimization Studies for Reaction Conditions and Yields

The efficiency of a synthetic route is highly dependent on the reaction conditions. Optimization studies are crucial for maximizing product yields and minimizing side reactions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reagents.

For amide bond formation, a common challenge is achieving high conversion rates, especially with sterically hindered substrates. acs.org A systematic investigation of different coupling agents and conditions can lead to the development of highly efficient methodologies. acs.org For example, the use of a combination of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N′-diisopropylethylamine (DIPEA) has been shown to provide good to excellent conversion rates for a wide range of carboxylic acids. acs.org

The table below presents a summary of optimized reaction conditions for the synthesis of amides from various studies.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-2-fluorobenzoic acid | Methylamine hydrochloride | BOP, DIPEA | Dichloromethane | 20 | Quantitative | chemicalbook.com |

| 1-Bromobenzene | N-Methylformamide | Ni(OAc)₂·4H₂O, Phosphite, NaOMe | - | 110 | - | chemicalbook.com |

| Benzoic acid | Urea | Boric acid | - | 180 | 51-65 | youtube.com |

| 3-Hydroxybenzoic acid | Bromine | Sulfuric acid | Acetic acid | 100 | 100 | chemicalbook.com |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.govresearchgate.net This involves the use of less hazardous reagents, renewable starting materials, and more energy-efficient processes. nih.gov

In the context of benzamide synthesis, green approaches include the use of microwave irradiation to accelerate reactions and improve yields, often in solvent-free conditions. nih.gov For example, the synthesis of N-heteroaryl amides has been achieved through oxidative amidation of aldehydes catalyzed by heteropolyanion-based ionic liquids under microwave promotion. researchgate.net

Another green strategy is the use of biocatalysts, which can operate under mild conditions and often exhibit high selectivity. researchgate.net For instance, nitrile hydratase enzymes have been used for the conversion of nitriles to amides. chemicalbook.com

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Hydroxy N Methylbenzamide

Reactivity of the Aryl Bromine Substituent

The bromine atom attached to the benzene (B151609) ring is a focal point for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, and the aryl bromine of 4-Bromo-2-hydroxy-N-methylbenzamide is a suitable handle for such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species. libretexts.orgwikipedia.org It is a widely used method for creating biaryl compounds. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org The reaction's efficiency can be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.com For instance, electron-rich boronic acids tend to give good yields, while electron-withdrawing groups on the boronic acid can slow down the transmetalation step. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org This reaction is a primary method for constructing sp²-sp carbon-carbon bonds. researchgate.net The catalytic cycle typically involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl halide. A copper(I) acetylide, formed from the terminal alkyne and the copper cocatalyst, then transmetalates with the palladium complex. Reductive elimination yields the arylalkyne product. organic-chemistry.org The reaction can be performed under mild conditions and tolerates a variety of functional groups, including unprotected hydroxyl groups. nih.gov

Ullmann Condensation: The Ullmann reaction, particularly the Ullmann-type condensation, involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.org The classic Ullmann reaction refers to the synthesis of symmetric biaryls using copper catalysis at high temperatures. organic-chemistry.org Mechanistic studies suggest the involvement of an organocopper intermediate. organic-chemistry.org

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally resistant to nucleophilic attack, substitution can occur under specific conditions. libretexts.org The SNAr (addition-elimination) mechanism is the most common pathway for nucleophilic aromatic substitution. chemeurope.com This mechanism is favored when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the halide). libretexts.orgchemeurope.commasterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemeurope.comyoutube.com The presence of the hydroxyl and amide groups on the ring of this compound can influence the electron density of the ring and its susceptibility to nucleophilic attack. For instance, the hydroxyl group in the ortho position can increase the antimicrobial activity of related compounds, and electron-withdrawing groups like nitro groups can significantly enhance this activity. researchgate.net

Chemical Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is another reactive site in the molecule, participating in derivatization reactions and important non-covalent interactions.

Derivatization Reactions

The hydroxyl group can be readily converted into other functional groups, which can alter the molecule's physical and chemical properties.

Etherification: The formation of an ether involves the reaction of the hydroxyl group with an alkylating agent.

Esterification: The hydroxyl group can be acylated to form an ester. Acyl chlorides and organic anhydrides are common reagents for this transformation. researchgate.net

These derivatization reactions are often employed to protect the hydroxyl group during other chemical transformations or to modify the biological activity of the molecule. rsc.orggcms.cz

Chelation and Hydrogen Bonding Interactions

The hydroxyl group, in conjunction with the adjacent amide functionality, can participate in chelation and hydrogen bonding. The crystal structure of related benzamide (B126) derivatives reveals extensive intermolecular hydrogen bonding networks. For example, in 4-hydroxybenzamide, O-H···O and N-H···O hydrogen bonds stabilize the crystal structure. researchgate.net Similarly, in 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by O-H···O and N-H···O hydrogen bonds, forming chains. nih.gov These interactions can influence the molecule's conformation, solubility, and interactions with biological targets.

Reactivity of the Amide Functionality

The N-methylamide group is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methylamine (B109427). The nitrogen atom of the amide can also be a site for further functionalization. The presence of the amide group can influence the reactivity of the other functional groups on the ring through its electronic effects.

Modifications at the Amide Nitrogen

The amide nitrogen of this compound, being secondary, is a key site for synthetic modifications, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an additional alkyl group to the amide nitrogen can be achieved under basic conditions. The reaction typically proceeds via an SN2 mechanism where a base deprotonates the amide nitrogen to form an amidate anion, which then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. acsgcipr.org The choice of base and solvent is crucial to avoid side reactions, such as O-alkylation of the phenolic hydroxyl group. Non-polar, aprotic solvents are often preferred to minimize such competing reactions. acsgcipr.org

Table 1: General Conditions for N-Alkylation of Secondary Amides

| Reagent/Condition | Role/Purpose | Typical Examples |

| Base | Deprotonation of amide NH | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Alkylating Agent | Source of the alkyl group | Alkyl halides (e.g., methyl iodide), Alkyl sulfonates |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

This table presents generalized conditions and specific reagents may vary based on the substrate.

The reactivity of the amide can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing bromine atom and the electron-donating hydroxyl group (via resonance) exert opposing effects on the nucleophilicity of the amide nitrogen.

N-Acylation: The introduction of an acyl group to the amide nitrogen to form an N-acylbenzamide derivative is also a feasible transformation. This reaction typically requires the use of a strong base to deprotonate the amide, followed by the addition of an acylating agent such as an acid chloride or anhydride.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-bromo-2-hydroxybenzoic acid and methylamine. Amides are generally resistant to hydrolysis in neutral water, but the reaction is accelerated in the presence of acids or bases. rsc.org

Under acidic conditions, the reaction typically follows an A-2 mechanism. cdnsciencepub.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. cdnsciencepub.com The collapse of this intermediate, followed by proton transfer, leads to the final products. The rate of acid-catalyzed hydrolysis of benzamides is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atom in the para position, can increase the rate of hydrolysis in concentrated acids. cdnsciencepub.com

Table 2: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Benzamides

| Substituent (para) | Relative Rate | Reference |

| -NO2 | 1.40 | cdnsciencepub.com |

| -H | 0.228 | cdnsciencepub.com |

| -CH3 | 0.129 | cdnsciencepub.com |

Data for hydrolysis in 7.19 M HClO4 at 95 °C. This table illustrates the electronic effect of substituents on the hydrolysis rate.

Under basic conditions, the hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The subsequent elimination of the methylamine anion (or its protonated form) leads to the carboxylate salt. acs.org

Transamidation: Transamidation is the reaction of an amide with an amine to form a new amide. This reaction is generally challenging due to the low reactivity of the amide bond and often requires a catalyst. wikipedia.orgnih.gov For this compound, a transamidation reaction would involve the displacement of methylamine by another amine. Catalysts such as Lewis acids, organometallic complexes, or even certain organic molecules like L-proline can be employed to facilitate this transformation. wikipedia.orgorganic-chemistry.org The reaction is typically driven to completion by using a large excess of the incoming amine or by removing the displaced amine. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound allows for potential intramolecular cyclization and rearrangement reactions, leading to the formation of various heterocyclic systems.

Intramolecular Cyclization: The presence of the ortho-hydroxyl group provides a nucleophilic center that can participate in intramolecular cyclization reactions. For instance, under specific conditions, the hydroxyl group could potentially attack the amide carbonyl carbon, leading to the formation of a benzoxazinone (B8607429) ring system, although this is more common for N-hydroxy-substituted amides. nih.gov Photocatalytic methods have also been shown to induce the cyclization of o-halogenated benzamides to form isoindolinones. rsc.org In the case of this compound, such a reaction would involve the formation of a new ring by utilizing the existing functionalities.

Rearrangement Pathways: Benzamides can undergo various rearrangement reactions, often induced by thermal or photochemical stimuli. rsc.orgbaranlab.org For example, the thermal rearrangement of N-benzoyl-N-methyl-O-thiocarbamoyl-hydroxylamines has been studied, suggesting the possibility of rearrangements in related N-methylbenzamide structures. rsc.org Photochemical rearrangements, such as those observed in other aromatic systems, could potentially lead to isomerization or the migration of substituents on the benzene ring. rsc.orgbaranlab.org While specific rearrangement pathways for this compound are not extensively documented, the general principles of organic photochemistry and thermal reactions suggest that such transformations are plausible. wiley-vch.demdpi.com

Reaction Mechanisms and Kinetic Investigations

The study of reaction mechanisms and kinetics provides a deeper understanding of the chemical reactivity of this compound.

Hydrolysis Mechanism and Kinetics: As previously mentioned, the acid-catalyzed hydrolysis of benzamides generally proceeds through an A-2 mechanism. cdnsciencepub.com Kinetic studies on the hydrolysis of benzamide and its N-methyl derivatives have shown that the reaction rate is dependent on the acid concentration and temperature. rsc.orgpsu.edu The presence of substituents on the aromatic ring affects the rate of hydrolysis. The electron-withdrawing nature of the bromine atom in this compound would be expected to influence the pKa of the amide and the stability of the transition state, thereby affecting the reaction kinetics. cdnsciencepub.comacs.org The steric hindrance from the ortho-hydroxyl group can also play a role in the reaction rate. acs.org

Table 3: Arrhenius Parameters for the Acid-Catalyzed Hydrolysis of Benzamide

| Acid | E_a (kcal/mol) | log A |

| HCl | 21.5 | 9.8 |

| H2SO4 | 20.9 | 9.2 |

| HClO4 | 22.3 | 10.4 |

This data for benzamide provides a baseline for understanding the energetic requirements of the hydrolysis of related compounds. E_a is the activation energy and A is the pre-exponential factor.

For other reactions, such as modifications at the amide nitrogen or intramolecular cyclizations, the mechanisms are generally inferred from studies of analogous systems. For N-alkylation, the SN2 mechanism is well-established. acsgcipr.org For intramolecular cyclizations, the mechanism can vary depending on the reaction conditions and the specific ring system being formed, and may involve nucleophilic attack, radical pathways, or pericyclic reactions. rsc.orgnih.gov Detailed kinetic investigations specific to this compound would be necessary to fully elucidate the mechanisms of these transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Hydroxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-bromo-2-hydroxy-N-methylbenzamide is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would display a characteristic pattern for the 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the hydroxyl group (H-3) is expected to appear at a relatively upfield chemical shift due to the electron-donating effect of the hydroxyl group. Conversely, the protons on the aromatic ring will be influenced by the electron-withdrawing bromine and amide functionalities. The N-methyl protons would present as a doublet, coupled to the amide proton, while the amide proton itself would likely appear as a broad quartet. The phenolic hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H-3 | 6.8 - 7.0 | d | ~8.5 |

| Aromatic H-5 | 7.2 - 7.4 | dd | ~8.5, ~2.0 |

| Aromatic H-6 | 7.5 - 7.7 | d | ~2.0 |

| N-H | 8.0 - 8.5 | br q | ~4.8 |

| O-H | 9.5 - 10.5 | br s | - |

Note: Predicted values are based on analogous compounds and are subject to variation based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbon attached to the hydroxyl group (C-2) will be significantly shielded compared to the other aromatic carbons. The carbon bearing the bromine atom (C-4) will also have a characteristic chemical shift. The N-methyl carbon will appear at a typical upfield position.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| C-2 (C-OH) | 155 - 160 |

| C-4 (C-Br) | 115 - 120 |

| C-6 | 130 - 135 |

| C-5 | 120 - 125 |

| C-3 | 118 - 123 |

| C-1 | 110 - 115 |

Note: Predicted values are based on analogous compounds and are subject to variation based on solvent and experimental conditions.

The conformation of the N-methylbenzamide moiety can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments, such as NOESY or ROESY, can detect through-space interactions between protons. For instance, an NOE between the N-methyl protons and the aromatic proton at the H-6 position would provide evidence for a specific rotational conformation around the C-N amide bond. The presence or absence of such correlations can help in determining the preferred orientation of the N-methyl group relative to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for the identification of functional groups within a molecule.

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A broad absorption band in the high-frequency region would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide would also appear in this region, typically as a sharper band. The C=O stretching of the amide group (Amide I band) is expected to be a strong absorption in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed around 1550 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic ring and the methyl group, as well as C=C stretching vibrations characteristic of the aromatic ring. The C-Br stretching frequency is expected in the lower frequency "fingerprint" region of the spectrum.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amide) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Phenol) | 1150 - 1250 | Medium |

Note: Predicted values are based on general IR correlation tables and data for analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of this compound. As a complementary technique to infrared (IR) spectroscopy, it provides detailed information about the molecular backbone and functional groups, particularly non-polar bonds that exhibit weak IR absorption. For benzamide (B126) derivatives, Raman spectra are invaluable for identifying key structural features. esisresearch.org

Detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations on similar molecules, allows for the precise assignment of observed Raman bands. esisresearch.org Key vibrational modes expected for this compound include:

C=O Stretching: The carbonyl stretch is a prominent feature in the Raman spectrum, typically appearing in the region of 1630-1680 cm⁻¹. Its exact position can indicate the extent of intermolecular hydrogen bonding.

Aromatic Ring Vibrations: The benzene rings exhibit several characteristic bands. C-C stretching vibrations within the ring typically appear between 1400 and 1600 cm⁻¹. Ring breathing modes, which are often strong in Raman spectra, are also expected.

C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, providing clear evidence for the halogen's presence.

Amide Modes: The "Amide III" band, a complex mix of N-H bending and C-N stretching, is also observable.

N-Methyl Group Vibrations: The N-CH₃ group would show characteristic C-H stretching and bending vibrations.

Surface-Enhanced Raman Scattering (SERS) is another application where the molecule is adsorbed onto a metallic surface (like silver colloid) to dramatically enhance the Raman signal. esisresearch.org The SERS spectrum can provide insights into the molecule's orientation on the surface, as the vibrations of the functional groups closest to the surface are most strongly enhanced. esisresearch.org

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Weak/Medium |

| N-H Stretch (Amide) | 3100-3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium |

| C-N Stretch (Amide III) | 1250-1350 | Medium |

| C-O Stretch (Phenolic) | 1200-1260 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₈H₈BrNO₂) and distinguishes it from other compounds with the same nominal mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted HRMS data indicates the expected m/z values for various adducts of the molecule. uni.lu This data is critical for confirming the identity of the compound in a sample.

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₉BrNO₂]⁺ | 229.98113 |

| [M+Na]⁺ | [C₈H₈BrNaN₂]⁺ | 251.96307 |

| [M-H]⁻ | [C₈H₇BrNO₂]⁻ | 227.96657 |

| [M+NH₄]⁺ | [C₈H₁₂BrN₂O₂]⁺ | 247.00767 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. First, the intact molecular ion (parent ion) is selected. This ion is then subjected to fragmentation, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.

For this compound, fragmentation would likely occur at the weakest bonds. Key predicted fragmentation pathways include:

Amide Bond Cleavage: The most common fragmentation would be the cleavage of the amide bond (C-N), leading to the formation of a benzoyl cation and a methylamine (B109427) radical, or their respective fragments.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion with a mass loss corresponding to either ⁷⁹Br or ⁸¹Br.

Loss of Methyl Group: The N-methyl group could be lost as a methyl radical (•CH₃).

Decarbonylation: Loss of a carbonyl group (CO) from fragment ions is also a common pathway.

By analyzing the masses of these daughter ions, the connectivity of the molecule can be pieced together, confirming the positions of the bromo, hydroxy, and N-methylamide substituents on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available, a closely related compound, 4-bromo-N-(2-hydroxyphenyl)benzamide, has been analyzed in detail. nih.govnih.govresearchgate.net This structure provides significant insight into the likely solid-state conformation, intermolecular interactions, and packing of the target molecule.

Table 3: Crystal Data and Structure Refinement for the Analogue 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀BrNO₂ |

| Formula Weight | 292.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 23.4258 (10) |

| b (Å) | 5.6473 (1) |

| c (Å) | 9.2464 (3) |

| β (°) | 93.008 (1) |

| Volume (ų) | 1221.54 (7) |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Amide plane to Hydroxy-phenyl ring) | 73.97 (12)° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images and thus can exist as enantiomers.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the aromatic ring and the substituents. Due to this lack of chirality, the molecule does not have enantiomers and will not exhibit a Circular Dichroism spectrum. Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical study of this particular compound.

Mechanistic Biological Activity Studies in Vitro of 4 Bromo 2 Hydroxy N Methylbenzamide

Enzyme Inhibition Assays and Target Identification

The therapeutic potential of various chemical compounds is often evaluated through their ability to inhibit specific enzymes involved in disease pathways. In vitro enzyme inhibition assays provide crucial preliminary data on the efficacy and mechanism of action of new drug candidates. This section details the inhibitory activity of 4-bromo-2-hydroxy-N-methylbenzamide and its derivatives against several key enzymes.

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in various pathological conditions, including those caused by Helicobacter pylori. The inhibition of this enzyme is a key strategy for the development of new treatments.

Derivatives of benzamide (B126) have demonstrated significant urease inhibitory potential. For instance, a study on mixed ester/amide-based derivatives showed potent inhibition of jack bean urease. nih.gov One such derivative exhibited remarkable activity with an IC₅₀ value of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ of 472.1 ± 135.1 nM). nih.gov The position of substituents on the phenyl ring was found to be a critical determinant of inhibitory activity. nih.gov Specifically, a 3-chloro substitution on the acyl core combined with a 4-isopropyl group on the aniline (B41778) phenyl ring resulted in the most potent inhibition. nih.gov Kinetic studies revealed that this potent derivative acts as a mixed-type inhibitor. nih.gov

Another study focusing on N,N'-bis(4-bromo-2-hydroxybenzylidene)ethylenediamine and its metal complexes also reported on urease inhibition. The copper(II) complex of this Schiff base was identified as the most effective urease inhibitor among the tested compounds. nih.gov

Table 1: Urease Inhibition Data for Related Benzamide Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Ester/Amide Derivative (4b) | Jack Bean Urease | 1.6 ± 0.2 nM | nih.gov |

| Thiourea (Standard) | Jack Bean Urease | 472.1 ± 135.1 nM | nih.gov |

| Copper(II) complex of N,N'-bis(4-bromo-2-hydroxybenzylidene)ethylenediamine | Urease | Most effective among tested | nih.gov |

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory mediators. The 12-lipoxygenase (12-LOX) isoform, in particular, has been implicated in inflammatory conditions and neuroinflammation. nih.govnih.govtouro.edu

While direct studies on this compound are not specified, research into 12-LOX inhibitors highlights the therapeutic potential of targeting this enzyme. Inhibition of 12-LOX has been shown to reduce infarct size and brain edema in experimental stroke models and can suppress neuroinflammation by affecting inflammasome pathways. nih.gov A potent and selective small molecule inhibitor of human 12-LOX, VLX-1005, has been shown to delay the onset of autoimmune diabetes in mouse models by creating an immunosuppressive microenvironment. nih.gov Furthermore, in the context of obesity-associated inflammation, 12-LOX inhibition improved glucose homeostasis and reduced inflammation. touro.edu These findings underscore the importance of developing effective 12-LOX inhibitors, a class to which derivatives of this compound could potentially belong.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation and other physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered important targets for cancer therapy. nih.govnih.gov

Research on a series of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides, derived from corresponding 2'-hydroxyacetophenones, has shown them to be potent and selective inhibitors of the tumor-associated hCA IX and XII isoforms. nih.gov These compounds generally displayed nanomolar inhibition against the target CAs while showing weak or no inhibition against the off-target cytosolic isoforms hCA I and II. nih.gov For example, 7-Bromo-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, synthesized from 1-(4-bromo-2-hydroxyphenyl)ethanone, was among the derivatives investigated. nih.gov This highlights a potential area of activity for bromo-hydroxy-substituted aromatic compounds.

Antimicrobial Efficacy Assessment (In Vitro)

The emergence of drug-resistant microbial strains necessitates the continuous search for new antimicrobial agents. This section reviews the in vitro antibacterial activity of this compound and related compounds against specific bacterial strains.

Derivatives of 2-hydroxy-benzamide have been evaluated for their antibacterial properties. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity primarily against Gram-positive bacteria, with no significant inhibition observed against Gram-negative bacteria at the tested concentrations. mdpi.com The minimum inhibitory concentration (MIC) for these compounds against Gram-positive bacteria was found to be in the range of 2.5–5.0 mg/mL. mdpi.com

In a separate study, a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and a reference strain of S. aureus. nih.gov One of the tested compounds was N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide. nih.gov The bactericidal potency of the tested diamides was found to decrease in the order of compound 1f > 1h > 1g (the bromo-substituted derivative). nih.gov No bactericidal activity was observed at 1x MIC for any of the strains. nih.gov However, at 4x MIC, the bromo-substituted compound was able to kill one of the four tested strains at 8 hours and two of the strains at 24 hours post-incubation. nih.gov

Another investigation into benzamide derivatives reported on the antibacterial activity of N-(4-bromophenyl)-4-hydroxybenzamide. nanobioletters.com This study found that related benzamide compounds showed significant activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com For instance, one compound exhibited a zone of inhibition of 25 mm against B. subtilis and 31 mm against E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

Table 2: In Vitro Antibacterial Activity of Related Benzamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | mdpi.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-negative bacteria | No inhibition | mdpi.com |

| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g) | MRSA strains | Bactericidal at 4x MIC against 2 of 4 strains at 24h | nih.gov |

| N-(4-bromophenyl)-4-hydroxybenzamide | Bacillus subtilis | Active (related compounds show MIC of 6.25 µg/mL) | nanobioletters.com |

| N-(4-bromophenyl)-4-hydroxybenzamide | Escherichia coli | Active (related compounds show MIC of 3.12 µg/mL) | nanobioletters.com |

Antifungal Activity Evaluations

There are no available studies specifically evaluating the in vitro antifungal activity of this compound against any fungal strains. While research exists on the antifungal properties of structurally related compounds such as other salicylanilide (B1680751) derivatives, this data is not directly applicable to this compound and therefore is not included in this review.

Antitubercular Activity against M. tuberculosis Strains

Information regarding the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis is not present in the current scientific literature. Studies on other salicylanilides have shown activity against M. tuberculosis, but specific testing on this compound has not been reported.

Investigations into Other Biological Pathways

Modulation of Inflammatory Responses (e.g., NLRP3 inflammasome)

There is no published research investigating the direct effects of this compound on the modulation of inflammatory responses, including any interaction with the NLRP3 inflammasome.

Antiproliferative Activity in Cell Lines (excluding human trials)

No studies detailing the in vitro antiproliferative activity of this compound in any cell lines have been found in the available scientific literature.

Receptor Binding Studies (e.g., Dopamine (B1211576) D-2 receptors)

There is no available data from in vitro studies on the binding affinity or functional activity of this compound at dopamine D-2 receptors or any other receptor types.

Effects on Oxalate (B1200264) Production in Cellular Models

No research has been published on the effects of this compound on oxalate production in any cellular models.

Cellular Uptake and Intracellular Distribution Studies (In Vitro)

No published research is available to describe the cellular uptake and intracellular distribution of this compound. Therefore, no data tables or detailed research findings on this topic can be provided.

Structure Activity Relationship Sar Studies for 4 Bromo 2 Hydroxy N Methylbenzamide Derivatives

Impact of Bromine Substitution on Biological Activity

The location of the bromine atom relative to the hydroxyl and amide groups can dramatically alter a compound's efficacy. In studies on related benzamide (B126) inhibitors, the position of a halogen substituent has been shown to be critical. For instance, in a series of benzamides designed as Mycobacterium tuberculosis QcrB inhibitors, derivatization was successfully carried out using a 5-bromo-3-hydroxybenzamide intermediate, indicating that substitution at the C-5 position (meta to the hydroxyl group and para to the amide) is a viable strategy for generating active compounds. acs.org Research on other benzamide series has shown that the effect of a substituent's position can be significant, although sometimes with little discernible difference in activity between isomers. nih.govnih.gov For example, in one study on larvicidal agents, the specific placement of a substituent had minimal impact on activity. nih.gov However, in the context of inhibitors for certain enzymes, moving the amino group on the benzamide moiety from one position to another showed virtually identical inhibition, suggesting that for some scaffolds, the impact of positional changes can be independent of location. nih.gov

The bromine atom, as a halogen, exerts both electronic and steric effects that modulate biological activity. Halogenated derivatives are known to have both an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M), which can affect binding properties. nih.gov The interplay of these electronic influences can be complex. In some cases, electron-withdrawing groups at certain positions, such as the C-5 position of the benzamide core, are less tolerated. acs.org Conversely, studies have also shown that having electron-donating or -accepting moieties does not significantly affect the activity of some benzamides against M. tuberculosis. acs.org

From a steric perspective, the size of the bromine atom can influence how the molecule fits into a receptor's binding pocket. Interestingly, for some biological targets, there is no direct correlation between the atomic radius of a halogen substituent and its activity. nih.gov For example, fluoro- and bromo-substituted compounds have been found to have similar activities, while chloro-substitution slightly improved inhibition and iodo-substitution reduced it. nih.gov This suggests a nuanced relationship where both steric and electronic characteristics, rather than just size, are key. nih.gov In certain benzamide series, the most active derivatives were those with electron-rich, smaller substitutions at the C-5 position, highlighting the importance of a balanced steric and electronic profile. acs.orgacs.org

Role of the Hydroxyl Group in Receptor Interactions and Biological Response

The ortho-hydroxyl group is a hallmark of salicylamides and is critical for their biological activity. This functionality allows for the formation of a strong intramolecular hydrogen bond with the adjacent amide group. researchgate.net This interaction helps to rigidify the conformation of the molecule, which can be favorable for binding to a specific biological target. However, this intramolecular bond can be disrupted. Increased steric repulsion, for instance, can lead to the breakage of this bond in the solid state. researchgate.net The ortho-hydroxyl group is a key feature in various biologically active compounds, including those developed as potent and selective inhibitors of enzymes like 12-lipoxygenase. nih.gov

The hydroxyl group is a potent hydrogen bond donor, a characteristic fundamental to its role in molecular recognition and binding affinity. researchgate.net It can form strong intermolecular hydrogen bonds with amino acid residues within a receptor's active site, significantly contributing to the stability of the ligand-receptor complex. mdpi.comnih.gov The introduction of hydroxyl groups to a scaffold can increase hydrogen bonding interactions, which may lead to lower intermolecular binding energy and, consequently, increased inhibitory activity. nih.gov The high directionality of these interactions means that a perfect spatial fit between the ligand and the binding site is necessary to achieve the maximum gain in affinity. researchgate.net In salicylamides, the hydroxyl group can act as both a hydrogen bond donor and acceptor simultaneously, further stabilizing interactions within a binding pocket. researchgate.net

Influence of the N-Methylamide Moiety on Biological Profile

The amide group is a vital structural motif in biological systems. researchgate.net In 4-bromo-2-hydroxy-N-methylbenzamide, the N-methylamide portion significantly influences the compound's biological profile.

Studies on benzamide derivatives have demonstrated that the nature of the amide substitution is a key factor for potency. Specifically, secondary amides, such as N-methylamides, have been found to be more potent than their primary amide (unsubstituted) counterparts. acs.orgacs.org This suggests that the methyl group may provide beneficial steric interactions within the binding site or alter the electronic properties of the amide in a favorable way.

Furthermore, the orientation of the amide linkage is crucial. When benzamide compounds were synthetically altered by inverting the amide group to form the corresponding anilides, a complete loss of activity was observed. nih.gov This finding underscores the critical role of the specific arrangement of the carbonyl and N-H groups for proper interaction with the biological target. The amide moiety, therefore, is not merely a linker but an essential component for establishing the correct binding orientation and interactions necessary for a biological response. nih.gov

Effects of N-Substitution Pattern

The substitution pattern on the amide nitrogen is a critical determinant of the biological activity of this compound derivatives. The nature and size of the substituent can significantly influence the compound's interaction with its biological target.

Research into related benzamide structures has shown that the presence of two electronegative atoms on the amide nitrogen can lead to a significant reduction in amide resonance. nih.govresearchgate.net This alteration results in a more pyramidal nitrogen geometry and a longer N-C(O) bond. nih.govresearchgate.net While specific studies on the N-substitution of this compound are limited in the provided results, the principles from analogous systems suggest that modifications at this position would profoundly affect the electronic properties and three-dimensional shape of the molecule, thereby influencing its binding affinity to target proteins.

For instance, in a series of N-acyloxy-N-alkoxyamides, the rate of SN2 reactions at the amide nitrogen, a process potentially mimicking interactions with biological nucleophiles, was found to be sensitive to the steric bulk of the N-alkoxy group. researchgate.net This highlights the importance of the steric and electronic environment around the amide nitrogen in dictating reactivity and, by extension, biological activity.

Conformational Restraints and Amide Bond Rigidity

Crystal structure analysis of the related compound, 4-bromo-N-(2-hydroxyphenyl)benzamide, reveals that the central amide core is essentially planar. nih.govnih.govresearchgate.net However, the two aromatic rings are significantly twisted with respect to this plane and to each other. nih.govnih.govresearchgate.net This twisted conformation is stabilized by intramolecular hydrogen bonds. nih.gov

Introducing conformational restraints or altering the rigidity of the amide bond can have a significant impact on biological activity. For example, in a study of pyrrolidine (B122466) amide derivatives, replacing a flexible linker with a more rigid one reduced the inhibitory potency against N-acylethanolamine acid amidase (NAAA) but enhanced selectivity over another enzyme, fatty acid amide hydrolase (FAAH). nih.gov Conversely, introducing more flexible linkers generally led to increased potency. nih.gov This suggests that a certain degree of conformational freedom can be beneficial for achieving optimal binding, but rigidity can be exploited to achieve selectivity. The inherent rigidity of the amide bond in this compound, coupled with the potential for rotational freedom of the aromatic rings, provides a structural scaffold that can be fine-tuned through the introduction of conformational constraints to optimize biological activity.

Systematic Structural Modifications and Their Biological Outcomes

Alterations to the Aromatic Ring Substituents

The substituents on the aromatic rings play a crucial role in modulating the electronic and steric properties of the molecule, which in turn affects its biological activity.

In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a substituted hydroxyphenyl ring with the compound of interest, it was found that the 2-hydroxy group was essential for activity. nih.gov The introduction of a bromo or chloro group at the 4-position of the benzenesulfonamide (B165840) ring resulted in a two-fold improvement in inhibitory activity against 12-lipoxygenase. nih.gov Conversely, a methoxy (B1213986) group at the same position led to reduced activity. nih.gov Modifications at other positions on the hydroxyphenyl ring, such as the introduction of methyl, amino, or nitro groups at the 3-position, or any substitution at the 5-position, led to a drastic loss of activity. nih.gov

These findings underscore the sensitivity of the biological target to the substitution pattern on the aromatic rings. The position and nature of the substituent can dramatically alter the binding affinity and, consequently, the biological response.

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity of Related Benzamide Derivatives

| Parent Compound/Scaffold | Modification | Biological Target/Assay | Outcome | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide | 4-bromo substitution | 12-Lipoxygenase Inhibition | 2-fold improvement in activity | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide | 4-chloro substitution | 12-Lipoxygenase Inhibition | Comparable activity to 4-bromo | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide | 4-methoxy substitution | 12-Lipoxygenase Inhibition | Reduced activity | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide | 3-methyl, 3-amino, or 3-nitro substitution | 12-Lipoxygenase Inhibition | Drastic loss of activity | nih.gov |

| Pyrrolidine amide | 2-methyl or 2-chloro substitution on terminal phenyl | NAAA Inhibition | Significantly reduced potency | nih.gov |

| Pyrrolidine amide | 3-chloro substitution on terminal phenyl | NAAA Inhibition | 3.5-fold more effective | nih.gov |

| Pyrrolidine amide | 4-chloro substitution on terminal phenyl | NAAA Inhibition | 2.7-fold decrease in potency | nih.gov |

Modifications of the Amide Nitrogen Substituent

Modifying the substituent on the amide nitrogen directly impacts the steric and electronic environment around the amide bond. While specific data for this compound is not available in the provided search results, general principles from related amide chemistry offer valuable insights.

The substitution of hydrogen atoms on the amide nitrogen with more electronegative atoms, such as in N-alkoxyamides, can significantly reduce amide resonance. nih.gov This leads to a more pyramidal nitrogen and a longer, more reactive N-C(O) bond. nih.gov Such modifications can render the amide more susceptible to nucleophilic attack at the nitrogen atom. researchgate.net

In the context of drug design, altering the N-substituent can be a powerful strategy to modulate a compound's reactivity, metabolic stability, and binding interactions. The N-methyl group in this compound provides a starting point for further exploration, where replacement with other alkyl groups, aryl groups, or heteroatom-containing moieties could lead to derivatives with improved biological profiles.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

While a specific QSAR study for this compound was not found in the provided results, the principles of QSAR are highly applicable to this class of compounds. A QSAR model for these derivatives would typically involve:

Data Collection: Synthesizing a series of analogues with systematic variations in their chemical structure and measuring their biological activity.

Descriptor Calculation: Quantifying various physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

For instance, in studies of N-acyloxy-N-alkoxyamides, the rates of their reactions with anilines were correlated with Hammett σ constants, indicating a positive slope. nih.gov This suggests that electron-withdrawing groups on the leaving group accelerate the reaction, a finding that could be incorporated into a QSAR model.

The development of a robust QSAR model for this compound derivatives would be a valuable tool for rationally designing new compounds with enhanced potency and selectivity.

Computational Chemistry and in Silico Analysis of 4 Bromo 2 Hydroxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the optimized geometry and electronic structure of a compound. For 4-bromo-2-hydroxy-N-methylbenzamide, a DFT analysis would typically be performed using a specific functional and basis set, such as B3LYP/6-311G++(d,p), to obtain the most stable conformation and to calculate various electronic parameters. However, no specific studies applying DFT to this compound have been identified in the surveyed literature.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (HOMO/LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a significant parameter that helps to characterize the chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity. nih.gov While the principles of HOMO-LUMO analysis are well-established, specific energy values and orbital distributions for this compound are not documented in available research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is instrumental in predicting how a molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions. For related compounds, MEP maps have been used to identify reactive sites. nih.gov For instance, in a study of a different bromo-hydroxy compound, the reddish-yellow or reddish-orange color at the periphery of an aldehyde group indicated the area with the highest electron density, making it a prime target for electrophilic attack. nih.gov A similar analysis for this compound would be invaluable, but such a map is not present in the public literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities

Molecular docking simulations could predict how this compound binds within the active site of a target protein and estimate the binding affinity, often expressed as a docking score or binding energy. For example, in a study of a different brominated benzamide (B126) derivative, docking against the elastase enzyme yielded a docking score of -7.4 kcal/mol, indicating a strong binding affinity. nih.gov Such data is crucial for assessing the potential of a compound as a therapeutic agent. However, no such predictions for this compound have been published.

Identification of Key Intermolecular Interactions

Beyond predicting binding modes, molecular docking also identifies the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These interactions are critical for understanding the mechanism of action of a potential drug. For instance, the aforementioned study on a related compound identified a hydrogen bond with the Gln34 residue of the elastase enzyme as a key interaction. nih.gov Similar detailed interaction analyses for this compound with any specific biological target are currently unavailable.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating their motion over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar benzamide derivatives to explore their conformational preferences and stability. tandfonline.comtandfonline.combohrium.com

An MD simulation of this compound would involve placing the molecule in a simulated physiological environment, such as a water box, and calculating the forces between atoms to predict their movements. This process generates a trajectory of the molecule's conformations over a set period, typically nanoseconds. Analysis of this trajectory can reveal the most stable, low-energy conformations of the molecule, which are crucial for its interaction with biological targets. tandfonline.com

Key parameters that would be analyzed in such a simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated molecule and a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformational state. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuations of individual atoms or groups of atoms within the molecule. This can highlight flexible regions of the molecule, such as the N-methylbenzamide group, which may be important for binding to different targets. tandfonline.com

Hydrogen Bonding: The analysis of intramolecular and intermolecular hydrogen bonds provides insights into the forces that stabilize specific conformations. For this compound, intramolecular hydrogen bonding between the hydroxyl and amide groups would be of particular interest.

Studies on other benzamide derivatives have demonstrated the utility of MD simulations in confirming the stability of ligand-protein complexes and elucidating the key interactions that govern binding. tandfonline.comtandfonline.com For instance, simulations have been used to verify that benzamide analogs remain stably bound within the active site of enzymes like FtsZ and Rho-associated kinase-1 (ROCK1). tandfonline.comtandfonline.com

In Silico Screening and Virtual Library Design for Novel Derivatives

The core structure of this compound serves as a scaffold that can be chemically modified to create a library of novel derivatives with potentially enhanced properties. In silico screening and virtual library design are computational techniques that enable the exploration of this chemical space to identify promising new compounds. scispace.comnih.govijsrst.com

Virtual library design often begins with the definition of a common scaffold, in this case, this compound. Then, various chemical substituents are virtually attached to specific points on the scaffold to generate a large, diverse library of related molecules. This process can be guided by known structure-activity relationships or designed to maximize chemical diversity. nih.govacs.org

Once a virtual library is created, it can be screened using a variety of in silico methods:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. It is used to estimate the binding affinity and identify key interactions between the ligand and the protein. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active at a particular biological target. This model can be used to rapidly filter large virtual libraries for compounds that fit the required criteria. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build a statistical correlation between the 3D properties of a set of molecules and their biological activity. tandfonline.com These models can then be used to predict the activity of new, unsynthesized derivatives.

Research on other benzamide derivatives has successfully employed these techniques to discover novel inhibitors for various protein targets. tandfonline.comnih.gov For example, virtual screening of benzamide derivatives has led to the identification of potent inhibitors of ROCK1. tandfonline.com

Chemoinformatics and ADMET Prediction (excluding specific safety/toxicity aspects)